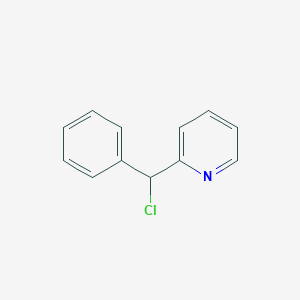

2-(Chloro(phenyl)methyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[chloro(phenyl)methyl]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-9,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPOXIFIUWYVMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 2 Chloro Phenyl Methyl Pyridine

Classical Synthetic Routes

Classical synthetic routes to 2-(Chloro(phenyl)methyl)pyridine often involve multi-step processes that rely on fundamental organic reactions. These methods are characterized by their reliance on readily available precursors and established reaction protocols.

Precursor-Based Synthesis and Derivatization

The synthesis of this compound frequently commences with precursors such as 2-benzylpyridine (B1664053) or 2-methylpyridine (B31789). wikipedia.orgthegoodscentscompany.comnih.gov Derivatization of these precursors is a key strategy. For instance, 2-benzylpyridine can be subjected to reactions that introduce the chloro functionality at the benzylic position. wikipedia.org

Another common precursor is 2-methylpyridine (also known as 2-picoline). google.comgoogle.com The synthesis from 2-picoline typically involves a series of reactions. google.comgoogle.com First, 2-picoline is oxidized to 2-methylpyridine N-oxide using an oxidizing agent like hydrogen peroxide in the presence of acetic acid. google.comgoogle.com The resulting N-oxide then undergoes rearrangement and subsequent hydrolysis to yield 2-pyridinemethanol (B130429). google.comgoogle.com Finally, the hydroxyl group of 2-pyridinemethanol is substituted with a chlorine atom to give the final product. google.comgoogle.com

| Precursor | Reagents | Intermediate(s) | Final Product |

| 2-Benzylpyridine | Chlorinating Agent | - | This compound |

| 2-Methylpyridine | 1. H₂O₂, Acetic Acid 2. Acetic Anhydride (B1165640) 3. Hydrolysis 4. Thionyl Chloride | 2-Methylpyridine N-oxide, 2-Pyridylcarbinol Acetate, 2-Pyridinemethanol | 2-(Chloromethyl)pyridine Hydrochloride |

Nucleophilic Substitution Pathways for Chloro Functionality

Nucleophilic substitution is a fundamental reaction for introducing the chloro group. This typically involves the conversion of a precursor alcohol, 2-(hydroxyphenylmethyl)pyridine, into the target chloride. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation. chemicalbook.com The reaction proceeds by converting the hydroxyl group into a better leaving group, which is subsequently displaced by a chloride ion. chemicalbook.com

Pyridine (B92270) and its derivatives can also act as nucleophiles in substitution reactions. nih.gov Nucleophilic aromatic substitution on the pyridine ring, particularly at the 2- and 4-positions, is favored due to the stabilization of the anionic intermediate by the electronegative nitrogen atom. youtube.comquora.com This reactivity allows for the introduction of various substituents onto the pyridine ring, which can be a step in a multi-step synthesis of the target molecule. youtube.comlookchem.comresearchgate.net

| Starting Material | Reagent | Product | Reaction Type |

| 2-(Hydroxyphenylmethyl)pyridine | Thionyl Chloride (SOCl₂) | This compound | Nucleophilic Substitution |

| 2-Chloropyridine (B119429) | Secondary Amine | 2-(Dialkylamino)pyridine | Nucleophilic Aromatic Substitution |

Oxidation and Reduction Protocols

Oxidation and reduction reactions are integral to the synthesis of precursors for this compound. For example, the synthesis of 2-pyridinemethanol, a key intermediate, involves the oxidation of 2-methylpyridine to its N-oxide, followed by further transformations. google.comgoogle.com A patent describes a method where 2-methylpyridine is reacted with hydrogen peroxide in acetic acid to form 2-methylpyridine N-oxide. google.comgoogle.com This intermediate is then treated with acetic anhydride to form 2-pyridylcarbinol acetate, which is subsequently hydrolyzed to 2-pyridinemethanol. google.comgoogle.com

Conversely, reduction reactions can also be employed. For instance, 2-benzoylpyridine (B47108) can be reduced to 2-(hydroxyphenylmethyl)pyridine, which can then be chlorinated.

| Starting Material | Reagent(s) | Product | Reaction Type |

| 2-Methylpyridine | H₂O₂, Acetic Acid | 2-Methylpyridine N-oxide | Oxidation |

| 2-Benzoylpyridine | Reducing Agent (e.g., NaBH₄) | 2-(Hydroxyphenylmethyl)pyridine | Reduction |

Condensation and Cyclization Reactions

Condensation and cyclization reactions are powerful tools for constructing the pyridine ring itself, which can then be further functionalized. acsgcipr.orgstudylib.net Various named reactions, such as the Hantzsch pyridine synthesis, Guareschi-Thorpe reaction, and Bohlmann-Rahtz synthesis, are employed to create a wide range of substituted pyridines. acsgcipr.org These reactions often involve the condensation of carbonyl compounds with an amine source, like ammonia (B1221849), to build the heterocyclic ring. acsgcipr.orgstudylib.netyoutube.com

For example, the condensation of a 1,5-dicarbonyl compound with ammonia is a straightforward approach to pyridine synthesis. studylib.net More complex, multi-component reactions (MCRs) allow for the assembly of highly functionalized pyridines in a single step. acsgcipr.orgresearchgate.net These strategies provide access to a diverse array of pyridine derivatives that can serve as precursors to this compound. researchgate.netorganic-chemistry.org

| Reaction Name | Reactants | Product Type |

| Hantzsch Pyridine Synthesis | Aldehyde, 2 equiv. of a β-ketoester, Ammonia | Dihydropyridine (requires subsequent oxidation) |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone | Substituted Pyridine |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, α,β-Unsaturated Ketone | Substituted Pyridine |

Advanced Synthetic Techniques

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis of complex molecules like this compound. These techniques often rely on catalysis to achieve high selectivity and yield.

Catalytic Approaches in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Catalytic methods play a crucial role in the efficient formation of carbon-carbon (C-C) and carbon-heteroatom bonds, which are essential for constructing the 2-benzylpyridine framework. google.com Palladium-catalyzed cross-coupling reactions, for example, are widely used for the formation of C-C bonds. google.commdpi.com A patented method describes the decarboxylative coupling of a pyridylacetic acid with an electrophilic substrate in the presence of a palladium catalyst and a phosphine (B1218219) ligand to synthesize 2-benzylpyridine compounds. google.com

Transition-metal-free methods are also being developed. For instance, the methylation of pyridines can be achieved using a Raney nickel catalyst in a flow process, offering a regioselective route to 2-methylpyridines. nih.gov Other catalytic systems, often involving transition metals like ruthenium, are used in various C-C bond-forming reactions. youtube.com

| Reaction Type | Catalyst | Reactants | Product |

| Decarboxylative Coupling | Palladium Catalyst, Phosphine Ligand | Pyridylacetic Acid, Electrophilic Substrate | 2-Benzylpyridine Derivative |

| α-Methylation | Raney Nickel | Pyridine, Propanol | 2-Methylpyridine |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds, and this methodology is applicable to the synthesis of diaryl-substituted pyridine scaffolds. While a direct, single-step synthesis of this compound via a three-component coupling is not prominently documented, established palladium-catalyzed protocols for related structures suggest a viable synthetic pathway.

A plausible approach involves the arylation of a suitable pyridine precursor. For instance, palladium-catalyzed arylation of benzylic C(sp³)–H bonds alpha to a heteroatom has been successfully demonstrated. A notable example is the arylation of 4-pyridylmethyl aryl ethers, which utilizes a Pd(NIXANTPHOS)-based catalyst to generate diarylated products in good to excellent yields nih.gov. This deprotonated cross-coupling process (DCCP) involves the in-situ generation of an organometallic species from a weakly acidic C-H bond, which then couples with an aryl halide nih.gov.

A similar strategy could be envisioned for the synthesis of the 2-substituted isomer. This would likely involve the coupling of a 2-pyridylmethane derivative with a phenyl halide or, conversely, the coupling of a benzylpyridine with a suitable electrophile. The synthesis of diarylmethylamines via palladium-catalyzed arylation of in situ generated 2-azaallyl anion intermediates further underscores the versatility of this approach for creating C-C bonds at the benzylic position of nitrogen-containing heterocycles itu.edu.tr.

Table 1: Representative Conditions for Palladium-Catalyzed Arylation of Pyridylmethyl Derivatives nih.gov

| Component | Reagent/Catalyst | Loading (mol%) | Solvent | Temperature |

| Catalyst | Pd(OAc)₂ | 3-5 | CPME | Room Temp. |

| Ligand | NIXANTPHOS | 4.5-7.5 | CPME | Room Temp. |

| Base | LiN(SiMe₃)₂ | 3.0 equiv. | CPME | Room Temp. |

| Substrates | Pyridylmethyl ether, Aryl bromide | - | CPME | Room Temp. |

| CPME: Cyclopentyl methyl ether |

An alternative C-C bond-forming strategy, while not palladium-catalyzed, is exemplified in the synthesis of the antihistamine chlorphenamine. An intermediate in this process, 2-(4-chlorobenzyl)pyridine, is formed by the alkylation of pyridine with 4-chlorophenylacetonitrile wikipedia.orgclearsynth.comchemdad.com. The subsequent introduction of a functional group and chlorination of the benzylic position would lead to the desired scaffold.

Principles of Green Chemistry in Synthesis

The application of green chemistry principles to the synthesis of pyridine derivatives aims to reduce waste, minimize energy consumption, and utilize less hazardous materials. This includes the use of solvent-free reaction conditions and environmentally benign catalysts.

Solvent-free reactions offer significant environmental benefits by eliminating the need for large volumes of often toxic and volatile organic solvents. Such conditions can be applied to key steps in the synthesis of chloro-substituted pyridines. For example, the chlorination of 2-hydroxypyridines, a potential precursor to the target molecule's backbone, can be achieved using equimolar amounts of phosphorus oxychloride (POCl₃) without a solvent researchgate.net. This method, which involves heating the neat mixture in a sealed reactor, is more atom-economical and reduces the environmental burden associated with solvent use and the disposal of excess reagents researchgate.net.

Furthermore, catalysis plays a central role in green chemistry. The development of low-cost, recyclable, and non-toxic catalysts is a key objective. In the broader context of pyridine synthesis, cobalt(II) chloride hexahydrate has been used as a recyclable catalyst for the efficient, solvent-free synthesis of 2,4,6-triarylpyridines.

Enzymatic catalysis offers another avenue for environmentally benign transformations. For instance, microsomal glutathione (B108866) S-transferase 1 has been shown to catalyze the aromatic substitution reaction of 2-chloropyridines with glutathione, displacing the chlorine atom researchgate.net. This highlights the potential for biocatalysis in the functionalization of such heterocyclic systems under mild, aqueous conditions researchgate.net.

Continuous Flow Synthesis Modules for Enhanced Efficiency

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in efficiency, safety, and scalability over traditional batch processing. The synthesis of pyridine derivatives and their subsequent functionalization are well-suited to this approach.

Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. A key benefit is the ability to safely operate at temperatures and pressures above the solvent's boiling point, which can dramatically accelerate reaction rates chemdad.com. This is particularly advantageous for reactions that are sluggish in batch mode.

The synthesis of bioactive compounds starting from 2-chloro-5-(chloromethyl)pyridine (B46043) has been successfully demonstrated using a flow reactor module. This approach not only improved reaction efficiency but also enhanced safety, which is a critical consideration when handling reactive intermediates lookchem.com. Similarly, the α-methylation of substituted pyridines to produce 2-methylpyridines has been achieved in a greener fashion using a simplified bench-top continuous flow setup, highlighting advantages such as shorter reaction times, avoidance of complex work-up procedures, and reduced waste chemdad.com.

Role as a Synthetic Intermediate

The utility of this compound in organic synthesis is primarily defined by its role as a versatile intermediate. The presence of multiple reactive sites—the pyridine ring and the highly reactive benzylic chloride—allows for its elaboration into a wide array of more complex molecules.

Building Block in Complex Molecular Architectures

Chlorinated pyridine derivatives are fundamental building blocks in the synthesis of numerous agrochemicals and pharmaceuticals. The title compound, possessing both a 2-pyridyl moiety and a reactive chlorobenzyl group, serves as a valuable synthon for introducing this diarylmethyl-like fragment into larger structures.

For example, 2-chloro-5-chloromethyl-pyridine is a crucial intermediate in the manufacture of modern insecticides google.com. Its structural relative, 2-chloro-5-methylpyridine (B98176), is used as a starting material for the synthesis of ligands such as 5-methyl-2,2′-bipyridine, which are important in coordination chemistry and catalysis sigmaaldrich.com. The synthesis of the drug chlorphenamine relies on a 2-benzylpyridine core, which is further elaborated to construct the final active pharmaceutical ingredient wikipedia.org. These examples demonstrate that the chloro-substituted pyridine framework is a well-established precursor for creating complex, high-value molecular architectures.

Precursor for Advanced Organic Transformations

The benzylic chloride in this compound is a highly reactive functional group, making the compound an excellent precursor for a variety of organic transformations, most notably nucleophilic substitution reactions. The lability of the C-Cl bond, activated by both the adjacent phenyl and pyridyl rings, allows for facile displacement by a wide range of nucleophiles.

The pyridine ring itself influences the reactivity. Nucleophilic aromatic substitution on pyridines preferentially occurs at the 2- and 4-positions because the anionic intermediate (a Meisenheimer complex) can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atom researchgate.netstackexchange.com. While the chlorine on the pyridine ring of 2-chloropyridine is susceptible to displacement wikipedia.org, the benzylic chloride of the target compound is significantly more reactive towards nucleophilic attack.

This reactivity enables the introduction of diverse functional groups. Reactions with amines, thiols, alkoxides, and other nucleophiles can be used to generate extensive libraries of new compounds for biological screening or as building blocks for further synthesis. For example, the reaction of 2-chloropyridine derivatives with secondary amines is a common method for synthesizing substituted aminopyridines researchgate.net. The enzymatic conjugation of 2-chloropyridines with glutathione further illustrates an advanced transformation where the chloro-group acts as a leaving group in a biologically relevant substitution reaction researchgate.net.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro Phenyl Methyl Pyridine

Reaction Kinetics and Thermodynamic Considerations

The study of reaction kinetics for 2-(Chloro(phenyl)methyl)pyridine primarily involves understanding the rates of nucleophilic substitution at the benzylic carbon. The rate of these reactions is influenced by several factors including the nature of the nucleophile, the solvent polarity, and temperature. The departure of the chloride ion is facilitated by the formation of a resonance-stabilized carbocation. This benzylic carbocation is further stabilized by the adjacent phenyl group and the pyridine (B92270) ring, suggesting that the reaction can proceed via an SN1 mechanism.

Transformations Involving the Pyridine Moiety

Electrophilic Aromatic Substitution Studies on Pyridine Ring Systems

The pyridine ring, a key component of this compound, exhibits a reactivity in electrophilic aromatic substitution (EAS) that is significantly different from that of benzene. The presence of the electronegative nitrogen atom in the ring has a deactivating effect, making pyridine less reactive towards electrophiles than benzene. quimicaorganica.orgstackexchange.com This deactivation arises because the nitrogen atom withdraws electron density from the aromatic system, making it less nucleophilic. stackexchange.comyoutube.com

Furthermore, in acidic conditions, which are common for many EAS reactions like nitration, the nitrogen atom of the pyridine ring is protonated. This protonation leads to the formation of a pyridinium (B92312) ion, which is even more strongly deactivated towards electrophilic attack. rsc.org

The directing effect of the nitrogen atom and the 2-substituted chlorophenylmethyl group influences the position of substitution on the pyridine ring. The deactivating nature of the nitrogen atom directs incoming electrophiles primarily to the 3- and 5-positions. quimicaorganica.orgyoutube.com Attack at the 2-, 4-, or 6-positions would result in a resonance structure where the positive charge is placed on the already electron-deficient nitrogen atom, which is highly unfavorable. quimicaorganica.orgyoutube.com The 2-(Chloro(phenyl)methyl) group is an alkyl-type substituent, which is typically an ortho-, para-director. However, in the case of pyridine, the strong directing effect of the ring nitrogen dominates. Therefore, electrophilic substitution on this compound is expected to occur at the 3- and 5-positions.

| Position of Attack | Stability of Intermediate | Reason | Expected Product |

|---|---|---|---|

| 2- or 6- | Least Stable | Positive charge on electronegative nitrogen in a resonance contributor. quimicaorganica.orgyoutube.com | Not formed |

| 4- | Less Stable | Positive charge on electronegative nitrogen in a resonance contributor. quimicaorganica.orgyoutube.com | Minor or not formed |

| 3- or 5- | Most Stable | Positive charge is distributed over carbon atoms only, avoiding the nitrogen. quimicaorganica.orgyoutube.com | Major product |

Reactivity of the Chlorophenylmethyl Moiety

Nucleophilic Displacement Reactions

The chlorophenylmethyl group in this compound is highly susceptible to nucleophilic displacement reactions. The carbon atom bonded to the chlorine is a benzylic carbon, which enhances its reactivity. The reaction involves the substitution of the chloride ion, a good leaving group, by a nucleophile. sydney.edu.au

These reactions can proceed through either an SN1 or SN2 mechanism. The SN1 pathway is favored due to the stability of the resulting carbocation, which is stabilized by resonance with both the phenyl ring and the pyridine ring. The SN2 pathway, involving a backside attack by the nucleophile, is also possible, particularly with strong, unhindered nucleophiles and in less polar solvents.

A variety of nucleophiles can be employed in these displacement reactions, leading to a diverse range of products. For instance, reaction with hydroxide (B78521) ions would yield the corresponding alcohol, while reaction with cyanide ions would produce the nitrile.

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Hydroxide | NaOH (aq) | Phenyl(pyridin-2-yl)methanol |

| Alkoxide | NaOCH₃ | 2-(Methoxy(phenyl)methyl)pyridine |

| Cyanide | NaCN | 2-(Phenyl(pyridin-2-yl))acetonitrile |

| Ammonia (B1221849) | NH₃ | Phenyl(pyridin-2-yl)methanamine |

| Azide | NaN₃ | 2-(Azido(phenyl)methyl)pyridine |

Stereochemical Aspects of Reactivity

The stereochemical outcome of nucleophilic substitution at the chiral center of this compound is dependent on the reaction mechanism. If the reaction proceeds via a pure SN1 mechanism, the formation of a planar carbocation intermediate would lead to the loss of stereochemical information, resulting in a racemic mixture of the product. Attack by the nucleophile can occur from either face of the planar carbocation with equal probability.

Conversely, if the reaction follows a pure SN2 pathway, it would proceed with a complete inversion of configuration at the chiral carbon. The nucleophile attacks the carbon atom from the side opposite to the leaving group, leading to a predictable stereochemical outcome. In many cases, a mixture of both SN1 and SN2 mechanisms may operate, leading to a product with partial racemization and some degree of inversion of configuration.

Intramolecular and Intermolecular Reactions

This compound can participate in a variety of intramolecular and intermolecular reactions. The presence of the reactive chlorophenylmethyl group and the pyridine ring allows for the construction of more complex molecular architectures.

Intramolecular Reactions:

If a suitable nucleophile is present elsewhere in the molecule, an intramolecular cyclization can occur. For example, if the phenyl group were substituted with a hydroxyl or amino group at the ortho position, an intramolecular SN1 or SN2 reaction could lead to the formation of a five- or six-membered heterocyclic ring.

Intermolecular Reactions:

The pyridine moiety can undergo intermolecular dearomative cycloadditions with various reactants. acs.org For instance, under photochemical conditions or in the presence of a suitable catalyst, the pyridine ring could react with alkenes or other unsaturated systems to form bicyclic products. acs.orgacs.org These reactions often proceed through a triplet-state intermediate of the heteroarene. acs.org

Rearrangement Reactions

While specific studies on the rearrangement reactions of this compound are not extensively documented in the reviewed literature, its structure suggests the potential for rearrangements, particularly through carbocationic intermediates generated during solvolysis or under acidic conditions.

One plausible rearrangement is a 1,2-hydride or phenyl shift. The departure of the chloride ion would generate a secondary benzylic carbocation stabilized by both the phenyl ring and the pyridyl group. This carbocation could then undergo rearrangement to a more stable tertiary carbocation if an appropriate migrating group is present on an adjacent carbon. However, in the case of this compound itself, the adjacent carbon is part of the pyridine ring, making such rearrangements less likely unless the pyridine ring itself participates.

Another possibility involves rearrangement under solvolytic conditions, a process extensively studied for related benzylic halides. The solvolysis of such compounds often proceeds through an S_N1 mechanism, involving the formation of a carbocation intermediate. The stability of this intermediate is crucial and can be influenced by the solvent polarity and the nature of the substituents. For instance, studies on the solvolysis of 2,2-diaryl-1-phenylvinyl bromides have shown evidence of β-phenyl and β-p-methoxyphenyl rearrangements. rsc.org While not a direct analogue, this highlights the propensity for aryl group migrations in similar systems.

It is important to note that without direct experimental evidence for this compound, these proposed rearrangement pathways remain theoretical. Further mechanistic studies would be required to elucidate the specific rearrangement behavior of this compound.

Catalyzed Reactions and Reaction Mechanisms

The chloro-substituted benzylic position in this compound makes it a suitable substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysts are widely employed for cross-coupling reactions involving aryl and alkyl halides. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a prominent example. While specific examples with this compound are not detailed, the general reactivity of chloropyridines in such reactions is well-established. nih.govrsc.org For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium 2-pyridyl trifluoroborate with aryl halides has been shown to be effective. nih.gov This suggests that this compound could potentially undergo coupling with various organoboron reagents in the presence of a suitable palladium catalyst and base.

Another relevant palladium-catalyzed reaction is the C-H activation of 2-phenylpyridines. nih.govrsc.org These reactions typically involve the ortho-functionalization of the phenyl ring, directed by the pyridine nitrogen. While the starting material is different, this highlights the utility of palladium catalysis in modifying pyridine-containing compounds.

Nickel-Catalyzed Cross-Coupling Reactions:

Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides has been successfully demonstrated. nih.govwisc.edu This methodology allows for the formation of C(sp²)-C(sp³) bonds and showcases promising functional group compatibility. Given this precedent, it is conceivable that this compound could be coupled with various alkyl halides using a nickel-based catalytic system.

Cobalt-Catalyzed Cross-Coupling Reactions:

Cobalt catalysts have also been utilized for the cross-coupling of chloropyridines. The reaction of 2-chloropyridine (B119429) with Grignard reagents, such as benzylmagnesium chloride, in the presence of a catalytic amount of cobalt(II) acetylacetonate, proceeds in excellent yield. oup.com This suggests that this compound could react with a range of Grignard reagents under cobalt catalysis to form new carbon-carbon bonds.

The general mechanism for these metal-catalyzed cross-coupling reactions typically involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0), Ni(0)) inserts into the carbon-chlorine bond of this compound, forming a higher-valent organometallic intermediate.

Transmetalation: The organometallic coupling partner (e.g., organoboron, Grignard reagent) transfers its organic group to the metal center, displacing the halide.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the desired product and regenerating the low-valent metal catalyst to continue the cycle.

The efficiency and selectivity of these catalyzed reactions are highly dependent on the choice of metal catalyst, ligands, base, and reaction conditions.

The following table summarizes various catalyzed cross-coupling reactions that are potentially applicable to this compound based on the reactivity of related chloropyridines.

| Catalytic System | Coupling Partner | Potential Product Type | Reference |

| Palladium/Ligand | Organoboron Reagents (e.g., boronic acids, trifluoroborates) | Aryl- or alkyl-substituted pyridines | nih.govrsc.org |

| Nickel/Ligand | Alkyl Bromides | 2-Alkyl(phenyl)methylpyridines | nih.govwisc.edu |

| Cobalt(II) acetylacetonate | Grignard Reagents (e.g., Alkyl- or Arylmagnesium halides) | Diaryl- or alkyl-aryl-substituted methanes | oup.com |

Table 1: Potential Catalyzed Cross-Coupling Reactions of this compound

Further research is necessary to explore the specific reactivity of this compound in these catalyzed reactions and to optimize the conditions for achieving high yields and selectivities.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Structure

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and determining the molecular structure of a compound.

The FT-IR spectrum of 2-(Chloro(phenyl)methyl)pyridine is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent parts: the pyridine (B92270) ring, the phenyl group, and the chloromethyl bridge. The analysis of these bands can be compared with the spectra of related molecules such as 2-chloro-6-methyl pyridine and 2-phenylpyridine (B120327). researchgate.netorientjchem.orgorientjchem.org

The high-frequency region of the spectrum is dominated by C-H stretching vibrations. The aromatic C-H stretching modes of the pyridine and phenyl rings are expected to appear in the range of 3100-3000 cm⁻¹. The aliphatic C-H stretching of the methine group (CH-Cl) will likely be observed around 2950-2850 cm⁻¹.

The fingerprint region, from 1600 to 400 cm⁻¹, contains a wealth of structural information. The C=C and C=N stretching vibrations of the pyridine ring typically appear as a series of sharp bands between 1600 and 1400 cm⁻¹. The characteristic C=C stretching vibrations of the phenyl ring are also found in this region. The C-Cl stretching vibration is expected to produce a strong band in the 800-600 cm⁻¹ range. In-plane and out-of-plane bending vibrations of the C-H bonds of both aromatic rings also contribute to the complexity of this region. For instance, bands arising from -CH deformation vibrations are typically observed around 1450 cm⁻¹. researchgate.net

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H Stretching (Pyridine and Phenyl) |

| 2950-2850 | Aliphatic C-H Stretching (Methine) |

| 1600-1400 | C=C and C=N Stretching (Pyridine Ring) |

| 1600-1450 | C=C Stretching (Phenyl Ring) |

| ~1450 | C-H Deformation |

| 800-600 | C-Cl Stretching |

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that lead to a change in polarizability. For this compound, the symmetric vibrations of the aromatic rings are often more prominent in the Raman spectrum.

Similar to the FT-IR spectrum, the FT-Raman spectrum will exhibit bands corresponding to the pyridine and phenyl rings. The C-H stretching vibrations will appear in the 3100-3000 cm⁻¹ region. The ring stretching vibrations of both the pyridine and phenyl groups will give rise to strong bands in the 1600-1400 cm⁻¹ range. The C-Cl stretch is also observable in the Raman spectrum, typically in the 800-600 cm⁻¹ region. The complementary nature of FT-IR and FT-Raman is particularly useful in distinguishing between different vibrational modes, especially in the fingerprint region. orientjchem.org

Table 2: Predicted FT-Raman Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H Stretching (Pyridine and Phenyl) |

| 1600-1550 | Symmetric Ring Stretching (Pyridine and Phenyl) |

| ~1000 | Ring Breathing Mode (Phenyl) |

| 800-600 | C-Cl Stretching |

The vibrational frequencies of this compound are sensitive to its molecular conformation. The presence of bulky phenyl and chloro substituents on the methyl carbon attached to the pyridine ring introduces steric hindrance, which can restrict the free rotation around the C-C and C-N single bonds. This can lead to the existence of a preferred, low-energy conformation.

Changes in the dihedral angles between the pyridine ring, the phenyl group, and the chloromethyl bridge will affect the coupling between various vibrational modes. For example, the positions and intensities of the ring deformation modes can be indicative of the relative orientation of the two aromatic rings. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the vibrational spectra for different possible conformers and compare them with the experimental data to elucidate the most stable molecular geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Environment

NMR spectroscopy is an indispensable tool for determining the detailed structure of a molecule by probing the chemical environment of individual nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of this compound will show distinct signals for the protons on the pyridine ring, the phenyl ring, and the methine proton. The aromatic region (typically 7.0-9.0 ppm) will contain complex multiplets corresponding to the four protons of the pyridine ring and the five protons of the phenyl ring.

Due to the electron-withdrawing nature of the nitrogen atom, the protons on the pyridine ring are expected to be deshielded and resonate at a lower field compared to those on the phenyl ring. The proton at the 6-position of the pyridine ring is likely to be the most deshielded due to its proximity to the nitrogen atom.

The methine proton (CH-Cl) is expected to appear as a singlet at a significantly downfield chemical shift, likely in the range of 5.0-6.0 ppm. This is due to the strong deshielding effect of the adjacent electronegative chlorine atom, as well as the neighboring pyridine and phenyl rings. pdx.edulibretexts.org

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment | Multiplicity |

| ~8.5-8.7 | H-6 (Pyridine) | Doublet |

| ~7.6-7.8 | H-4 (Pyridine) | Triplet of doublets |

| ~7.2-7.5 | H-3, H-5 (Pyridine) & Phenyl Protons | Multiplet |

| ~5.0-6.0 | Methine Proton (CH-Cl) | Singlet |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbons of the pyridine and phenyl rings, as well as the methine carbon.

The carbons of the pyridine ring typically resonate in the range of 120-150 ppm. The C-2 and C-6 carbons are the most deshielded due to their proximity to the nitrogen atom, with the C-2 carbon, which is bonded to the substituted methyl group, being particularly downfield. testbook.com The carbons of the phenyl ring will also appear in the aromatic region, generally between 125 and 140 ppm.

The methine carbon (CH-Cl) is expected to have a chemical shift in the range of 60-70 ppm, significantly downfield from typical aliphatic carbons due to the direct attachment of the electronegative chlorine atom.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~155-160 | C-2 (Pyridine) |

| ~149 | C-6 (Pyridine) |

| ~136 | C-4 (Pyridine) |

| ~120-125 | C-3, C-5 (Pyridine) |

| ~125-140 | Phenyl Carbons |

| ~60-70 | Methine Carbon (CH-Cl) |

Advanced NMR Techniques

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR and solid-state NMR offer deeper insights into the complex structure and dynamics of this compound and related compounds.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in establishing connectivity between protons and carbons. For analogous pyridine derivatives, 2D NMR has been crucial for assigning proton and carbon signals, especially in complex aromatic regions. For instance, in multi-substituted pyridines, 2D NMR helps to unambiguously differentiate between closely resonating aromatic protons and to correlate them with their corresponding carbon atoms. rsc.orgmalayajournal.org

Mass Spectrometry for Molecular Composition and Fragmentation Patterns

Mass spectrometry is a cornerstone for determining the molecular weight and elemental composition of this compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound with a high degree of confidence. For derivatives of pyridine, HRMS is routinely used to confirm their synthesis and purity. nih.govresearchgate.net The precise mass measurement distinguishes the target compound from other species with the same nominal mass. For this compound, HRMS would confirm the presence of chlorine by the characteristic isotopic pattern and provide an exact mass that aligns with its chemical formula, C₁₂H₁₀ClN.

Analysis of Fragmentation Pathways

Electron ionization mass spectrometry (EI-MS) of this compound and its analogs reveals characteristic fragmentation patterns that offer structural clues. The presence of a chlorine atom is readily identified by the M+2 peak, which arises from the natural abundance of the ³⁷Cl isotope, appearing at an m/z value two units higher than the molecular ion peak (M+) containing the ³⁵Cl isotope. chemguide.co.uk The relative intensity of the M+ and M+2 peaks is approximately 3:1, reflecting the natural isotopic abundance of chlorine. chemguide.co.uk

Common fragmentation pathways for similar aromatic and halogenated compounds include:

Loss of the Halogen: A primary fragmentation is often the loss of the chlorine atom, leading to a significant peak at [M-Cl]⁺. miamioh.edu

Alpha-Cleavage: Cleavage of the bond between the chloromethyl carbon and the pyridine ring can occur. libretexts.org

Tropylium (B1234903) Ion Formation: Rearrangement of the benzyl (B1604629) portion can lead to the formation of the stable tropylium ion (C₇H₇⁺) at m/z 91.

Pyridine Ring Fragmentation: The pyridine ring itself can fragment, although this is often less favorable than the loss of the substituent.

The mass spectrum of the related compound 2-phenylpyridine shows a strong molecular ion peak, indicative of its stable aromatic structure. nist.gov For 2-chloro-5-methylpyridine (B98176), the mass spectrum clearly shows the molecular ion and fragment peaks. chemicalbook.com Analysis of these patterns in this compound would provide definitive structural confirmation.

Electronic Spectroscopy for Optical Properties

Electronic spectroscopy, particularly UV-Vis absorption spectroscopy, provides valuable information about the electronic structure and optical properties of this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π-π* electronic transitions within the phenyl and pyridine rings. The conjugation between the two rings influences the position and intensity of these bands. Studies on substituted bipyridine compounds show that emissions can originate from phenyl- and bipyridine-based π–π* transitions. researchgate.net The absorption maxima of related chromophores can be influenced by intramolecular charge transfer (ICT) between different parts of the molecule. researchgate.net For 2-benzylpyridine (B1664053) derivatives, UV-Vis spectroscopy, in conjunction with theoretical calculations, helps to characterize the electronic transitions in detail. nih.gov

Photophysical Behavior and Electronic Transitions

The photophysical properties, including fluorescence and phosphorescence, are dictated by the nature of the electronic transitions. For many pyridine derivatives, the lowest energy absorption band corresponds to a π-π* transition. The presence of the chloro(phenyl)methyl substituent can influence the energy levels of the molecular orbitals and thus the photophysical behavior. For instance, in related systems, substituent effects can significantly alter emission wavelengths and quantum yields. researchgate.netnih.gov The study of 2- and 2,7-functionalized pyrene (B120774) derivatives has shown that substitution at different positions can have a strong influence on the S₁ ← S₀ excitation, described as "substituent-influenced," while having little effect on the S₂ ← S₀ excitation, which remains "pyrene-like." acs.org While detailed photophysical data for this compound is not extensively documented, analysis of related compounds suggests that it would likely exhibit fluorescence, with the characteristics of this emission being dependent on the interplay between the phenyl and pyridine electronic systems.

X-ray Crystallography for Solid-State Structure

The molecular geometry of this compound is characterized by two aromatic rings—a pyridine ring and a phenyl ring—connected by a chloromethyl bridge. Due to steric hindrance between the rings, the molecule is not expected to be planar. In the closely related compound, phenyl(pyridin-2-yl)methanol, the pyridine and phenyl rings are observed to be significantly twisted relative to each other, with a dihedral angle of 71.42(10)°. nih.gov A similar non-planar conformation is anticipated for this compound, where the two rings are oriented at a substantial angle.

The crystal packing, or the arrangement of molecules in the crystal lattice, is dictated by the molecule's shape and the collective effect of intermolecular forces. Molecules are expected to arrange in a way that maximizes packing efficiency and stabilizes the structure through various non-covalent interactions. Based on analyses of analogous structures, the molecules would likely form extended networks, such as chains or sheets, throughout the crystal. nih.gov

The table below presents expected crystallographic parameters for this compound, modeled on the published data for its hydroxyl analogue, phenyl(pyridin-2-yl)methanol, which crystallizes in the orthorhombic space group Pna2₁ . nih.gov

Interactive Data Table: Representative Crystallographic Data

| Parameter | Expected Value |

|---|---|

| Chemical Formula | C₁₂H₁₀ClN |

| Molecular Weight | 203.67 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | ~7.4 |

| b (Å) | ~14.3 |

| c (Å) | ~9.2 |

| V (ų) | ~984 |

| Z (molecules/unit cell) | 4 |

| Dihedral Angle (Ring-Ring) | ~71° |

Data are based on the analogous compound phenyl(pyridin-2-yl)methanol. nih.gov

The packing of this compound molecules in the crystal lattice is stabilized by a network of weak intermolecular interactions. The primary interactions expected include hydrogen bonds and halogen bonds.

Hydrogen Bonding: The most significant hydrogen bond acceptor in the molecule is the nitrogen atom of the pyridine ring. While the molecule lacks strong hydrogen bond donors like O-H or N-H, it can participate in weaker C-H···N interactions. Aromatic and benzylic C-H groups can act as donors to the pyridine nitrogen of an adjacent molecule, leading to the formation of chains or dimeric motifs. iucr.org

Halogen Bonding: The chlorine atom attached to the benzylic carbon is an electrophilic region (a σ-hole) and can act as a halogen bond donor. nih.gov This allows it to form attractive interactions with nucleophilic sites on neighboring molecules. Potential halogen bond acceptors include the pyridine nitrogen (Cl···N), the π-electron systems of the phenyl or pyridine rings (Cl···π), or even another chlorine atom (Cl···Cl). nih.gov These directional interactions play a crucial role in the precise ordering of molecules within the crystal. nih.gov In related structures, such as derivatives of diclofenac, halogen bonds have been shown to be a key feature of the crystal packing. nih.gov

The table below summarizes the types of intermolecular interactions anticipated in the solid-state structure of this compound.

Interactive Data Table: Potential Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | C-H (Aryl/Alkyl) | N (Pyridine) | 2.2 - 2.8 |

| Halogen Bond | C-Cl | N (Pyridine) | 3.0 - 3.5 |

| Halogen-π Interaction | C-Cl | π-system (Phenyl/Pyridine) | 3.2 - 3.6 |

Computational and Theoretical Investigations of 2 Chloro Phenyl Methyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations have emerged as powerful tools for elucidating the structural and electronic properties of molecules, offering insights that complement experimental findings. In the study of 2-(Chloro(phenyl)methyl)pyridine, these computational methods provide a detailed understanding of its geometry, vibrational modes, electronic structure, and reactivity.

Density Functional Theory (DFT) for Optimized Geometries and Vibrational Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and vibrational frequencies of chemical compounds. Specifically, the B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), has been shown to provide reliable results for organic molecules. researchgate.netajchem-a.com

DFT calculations are employed to determine the optimized molecular geometry of this compound by finding the lowest energy arrangement of its atoms. This process yields crucial information about bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For instance, in related pyridine (B92270) derivatives, DFT has been used to accurately predict the planarity and conformation of the molecule, which are stabilized by various intramolecular interactions. scienceopen.comdcu.ie

Vibrational analysis, also performed using DFT, calculates the frequencies of the fundamental modes of vibration. These theoretical frequencies can be compared with experimental data from Fourier-transform Infrared (FT-IR) and Raman spectroscopy to validate the calculated structure and to assign specific vibrational modes to the observed spectral bands. researchgate.netnih.gov For example, the characteristic stretching vibrations of C-H, C-N, and C-C bonds within the pyridine and phenyl rings can be identified and analyzed. researchgate.netnih.gov

Table 1: Selected Calculated Vibrational Frequencies for a Pyridine Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3100-3000 |

| C-N stretch | 1382-1266 |

| C-C stretch | 1600-1400 |

Note: These are typical ranges for pyridine derivatives and may vary for the specific compound. researchgate.net

Ab Initio Methods for Electronic Structure and Reactivity

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a detailed description of the electronic structure of a molecule. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. nih.gov

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties

To investigate the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. benasque.orgresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths in the UV-visible spectrum. benasque.org

The results of TD-DFT calculations can be compared with experimental UV-vis spectra to identify the nature of the electronic transitions, such as π-π* or n-π* transitions. libretexts.org This analysis provides insights into the photophysical behavior of the molecule. The accuracy of TD-DFT predictions can depend on the choice of the exchange-correlation functional. researchgate.netunits.it

Molecular Electrostatic Potential (MEP) Mapping

Prediction of Reactive Sites and Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. scienceopen.comresearchgate.net The MEP map is plotted on the molecular surface, where different colors represent different electrostatic potential values. scienceopen.comnih.gov

Typically, regions of negative potential, shown in red, are susceptible to electrophilic attack, as they are electron-rich. researchgate.netmalayajournal.org Conversely, regions of positive potential, depicted in blue, are prone to nucleophilic attack due to their electron-deficient nature. researchgate.netmalayajournal.org Green areas indicate neutral or near-zero potential. nih.gov For pyridine derivatives, the nitrogen atom often represents a site of negative potential, making it a likely target for electrophiles. researchgate.net The MEP analysis provides a clear, visual guide to the chemical reactivity of this compound. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comacs.org

The HOMO is the orbital from which a molecule is most likely to donate electrons in a chemical reaction, acting as a nucleophile. malayajournal.org The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.orgresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. libretexts.orgresearchgate.net

For this compound, FMO analysis can reveal the distribution of these frontier orbitals. For instance, the HOMO might be localized on the electron-rich pyridine ring, while the LUMO could be distributed over the phenyl and chloro-substituted methyl groups. This distribution dictates how the molecule will interact with other reactants. researchgate.net

Table 2: Conceptual Data for FMO Analysis

| Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | E_HOMO | Electron Donor |

| LUMO | E_LUMO | Electron Acceptor |

| HOMO-LUMO Gap | ΔE = E_LUMO - E_HOMO | Indicator of Stability/Reactivity |

Note: The specific energy values would be determined by quantum chemical calculations. researchgate.net

This is a placeholder for the article. The content will be generated in the next step.

Derivatives of 2 Chloro Phenyl Methyl Pyridine: Synthesis and Structure Property Relationships

Synthesis of Substituted Derivatives

The synthesis of derivatives from the 2-(Chloro(phenyl)methyl)pyridine core involves targeted modifications at its three main components: the phenyl ring, the pyridine (B92270) ring, and the side chain connecting them. These modifications allow for the fine-tuning of the molecule's steric and electronic properties.

Modifications at the Phenyl Ring

Altering the substituents on the phenyl ring is a common strategy to modulate the properties of this compound derivatives. This is often achieved by starting with a substituted phenyl precursor.

One prominent example involves the introduction of a chlorine atom onto the phenyl ring, resulting in compounds such as 2-(Chloro(4-chlorophenyl)methyl)pyridine. The synthesis of related structures, like the antihistamine chlorphenamine, demonstrates a typical synthetic route where 4-chlorophenylacetonitrile is reacted with 2-chloropyridine (B119429) using sodium amide as a base. wikipedia.org This reaction forms 4-chlorophenyl(2-pyridyl)acetonitrile, a key intermediate where the substituted phenyl group is attached to a cyanomethylpyridine core, which can be further functionalized. wikipedia.org

Cross-coupling reactions are also employed to introduce varied substituents. The Suzuki-Miyaura cross-coupling reaction, for instance, has been used to synthesize a series of 2-phenylpyridine (B120327) derivatives where the phenyl ring is modified with groups like methoxy, chlorine, trifluoromethyl, and trifluoromethoxy. mdpi.com These modifications have been shown to influence the biological activity of the resulting compounds. mdpi.com

Table 1: Examples of Phenyl Ring Modifications This is an interactive table. Click on the headers to sort.

| Precursor 1 | Precursor 2 | Reaction Type | Resulting Moiety | Reference |

|---|---|---|---|---|

| 4-Chlorophenylacetonitrile | 2-Chloropyridine | Nucleophilic Substitution | 4-Chlorophenyl(2-pyridyl)acetonitrile | wikipedia.org |

| 4-Hydroxybenzeneboronic acid | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Suzuki-Miyaura Coupling | 4-Hydroxyphenyl attached to pyridine | mdpi.com |

Modifications at the Pyridine Ring

The pyridine ring can be functionalized through various synthetic methods, either by starting with a pre-functionalized pyridine or by modifying the pyridine ring of an existing structure.

The preparation of precursors like 2-chloro-5-methylpyridine (B98176) is a key step for creating derivatives with a modified pyridine ring. epo.orggoogle.com One process involves the reaction of 3-methylpyridine (B133936) N-oxide with phosphorus oxychloride in the presence of a basic organic nitrogen compound. google.com An alternative route starts from a 2-oxo-5-methyl-5,6-dihalopiperidine, which is treated with a chlorinating agent like phosphorus oxychloride to yield 2-chloro-5-methylpyridine. epo.org Further chlorination can then be performed on the methyl group. epo.org

Solid-phase synthesis offers a versatile platform for creating libraries of pyridine-based derivatives. researchgate.netnih.gov In this approach, a 2-chloro-5-bromopyridine scaffold can be immobilized on a polystyrene support, allowing for selective reactions with various organometallic reagents to introduce diversity at different positions of the pyridine ring. researchgate.netnih.gov For direct functionalization, methods like the regioselective C-6 lithiation of 2-chloropyridine using a BuLi-LiDMAE superbase have been developed, providing access to 6-functionalized-2-chloropyridines. researchgate.net

Table 2: Synthetic Routes for Pyridine Ring Modification This is an interactive table. Click on the headers to sort.

| Starting Material | Reagent(s) | Product | Purpose | Reference(s) |

|---|---|---|---|---|

| 3-Methylpyridine N-oxide | POCl₃, Basic organic nitrogen compound | 2-Chloro-5-methylpyridine | Intermediate for derivatives | google.com |

| 2-Oxo-5-methyl-5,6-dihalopiperidine | POCl₃ or Phosgene | 2-Chloro-5-methylpyridine | Intermediate for herbicides | epo.org |

| 2-Chloro-5-bromopyridine | Polystyrene, Organometallic reagents | Pyridine-based libraries | Combinatorial chemistry | researchgate.netnih.gov |

Side-Chain Functionalization

The benzylic carbon and the chloro group on the side chain are key sites for further functionalization. The chlorine atom can be substituted by various nucleophiles to introduce new functional groups.

A well-documented example of side-chain functionalization is the synthesis of chlorphenamine from its precursor. After the formation of γ-(4-chlorphenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine, subsequent hydrolysis and decarboxylation steps modify the side chain to produce the final amine product. wikipedia.org Another fundamental side-chain reaction is the further chlorination of a methyl group adjacent to the pyridine ring, as seen in the conversion of 2-chloro-methylpyridine to 2-chloro-dichloromethylpyridine or 2-chloro-trichloromethylpyridine. google.com This process typically involves reacting the starting material with chlorine radicals. google.com

Stereochemical Aspects in Derivative Synthesis

The central carbon atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis and separation of these stereoisomers are critical, as they often exhibit different biological activities.

Enantioselective Synthesis and Chiral Resolution

Producing enantiomerically pure or enriched derivatives can be achieved through two main strategies: enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective synthesis aims to create a specific enantiomer directly. Rhodium-catalyzed asymmetric reactions, such as the reductive Heck reaction of aryl boronic acids with pyridine derivatives, have been used to generate enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. nih.gov Similarly, iridium-catalyzed asymmetric hydrogenation of 2-alkylpyridines, using chiral ligands like MeO-BoQPhos, provides an efficient route to enantiomerically enriched piperidines. nih.gov Organocatalysis, using chiral sulfides, has also been employed for the asymmetric synthesis of related chiral molecules like diaryl aziridines. rsc.org

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for this purpose. researchgate.netmdpi.com For example, the optical resolution of phenyl-4-pyridyl-2,5-dipyrimidinylmethane, a structurally related chiral compound, was successfully achieved using chiral HPLC. researchgate.net Additionally, enzymatic resolutions, such as lipase-catalyzed asymmetric reactions, can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the new chiral product. mdpi.com

Determination of Absolute Configuration

Once enantiomers are separated, determining their absolute configuration (i.e., whether they are the R or S isomer) is essential.

X-ray crystallography is a definitive method for determining absolute configuration. researchgate.netnih.gov By analyzing the diffraction pattern of a single crystal of an enantiomerically pure compound, its three-dimensional structure can be elucidated. nih.gov For instance, the absolute configuration of (-)-(S)-5-acetyl-2-methyl-4-methylsulfinyl-6-phenyl-3(2H)-pyridazinone was determined by X-ray crystallographic analysis. nih.gov

In cases where suitable crystals cannot be obtained, chiroptical methods like circular dichroism (CD) spectroscopy can be used. The experimental CD spectrum of an enantiomer is compared with a theoretically calculated spectrum for a known configuration (e.g., the S configuration). A match between the experimental and calculated spectra allows for the assignment of the absolute configuration. researchgate.net Another approach is to use an alternative, stereochemically unambiguous synthesis route, such as one employing Evans oxazolidinone chemistry, to produce a specific enantiomer and confirm the configuration of the target molecule. nih.gov

Structure-Property Relationship (SPR) Studies

The relationship between the chemical structure of this compound derivatives and their properties is a critical area of study. By systematically modifying the substituents on the pyridine and phenyl rings, researchers can tune the electronic and steric characteristics of these molecules, thereby influencing their reactivity and conformational preferences.

Impact of Substituents on Electronic Properties

The electronic properties of this compound derivatives are significantly influenced by the nature of the substituents on both the pyridine and phenyl rings. These modifications can alter the electron density distribution within the molecule, affecting properties such as redox potentials and the ability to engage in intermolecular interactions.

Substituents on the pyridine ring, in particular, can serve as a regulatory handle on the electronic properties of a metal center in coordinated complexes. nih.govrsc.org For instance, the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the pyridine ring can modulate the electronic characteristics of the molecule. nih.gov Studies on related pyridine-containing compounds have shown that increasing the electron-withdrawing character of substituents leads to a shift to more positive redox potentials. nih.gov This ability to tune the electronic properties is crucial for applications in catalysis and materials science. nih.govrsc.org

Table 1: Impact of Pyridine Ring Substituents on Electronic Properties of Related Metal Complexes

| Substituent | Redox Potential (mV) | Metal Binding Constant (log β) |

| Electron-Donating Group (e.g., -OCH3) | -540 | Lower |

| Electron-Withdrawing Group (e.g., -CF3) | -388 | Higher |

| Note: Data is illustrative and based on trends observed in related pyridinophane complexes. nih.gov |

Influence of Steric and Electronic Effects on Reactivity

The reactivity of this compound derivatives is governed by a combination of steric and electronic effects. These factors determine the accessibility of reactive sites and the stability of transition states, thereby influencing reaction rates and regioselectivity.

Steric Effects:

The size and spatial arrangement of substituents can hinder or facilitate the approach of reagents. In displacement reactions involving pyridine derivatives, bulky substituents near the nitrogen atom can significantly lower the formation constants of complexes due to steric hindrance. rsc.orgacs.org For example, in the reaction of 3-substituted 2,6-dichloropyridines, bulky substituents at the 3-position can induce regioselectivity towards the 6-position. researchgate.net The steric bulk of substituents can also influence the regioselectivity of cycloaddition reactions. acs.orgacs.org

Electronic Effects:

The electronic nature of substituents plays a crucial role in determining the reactivity of the pyridine and phenyl rings. Electron-donating groups increase the electron density on the rings, making them more susceptible to electrophilic attack. Conversely, electron-withdrawing groups decrease the electron density, favoring nucleophilic substitution reactions. tandfonline.com In the context of cyclometallation reactions, kinetic selectivity often favors electron-donating substituents. nih.gov The electronic properties of protecting groups on nitrogen have also been shown to control the position of single-carbon insertion into pyrrole (B145914) rings to form pyridine derivatives. scitechdaily.comacs.org

The interplay of these effects is evident in various reactions. For instance, in the synthesis of multi-substituted pyridines, the photophysical properties are primarily dominated by the pyridine core with minimal influence from aryl substituents, suggesting a strong electronic control from the core. nih.gov

Table 2: Influence of Substituents on Reactivity in Related Pyridine Systems

| Reaction Type | Substituent Effect | Observation | Reference |

| Nucleophilic Aromatic Substitution | Bulky 3-substituent on 2,6-dichloropyridine | Induces regioselectivity towards the 6-position | researchgate.net |

| Complex Formation | 2- and 2,6-substituted pyridines | Lowered formation constants due to steric hindrance | rsc.org |

| Cyclometallation | Electron-donating substituents on 2-phenylpyridines | Favored kinetic selectivity | nih.gov |

| C-C Coupling Catalysis | Electron-withdrawing groups on pyridinophane | More reactive metal center | nih.gov |

Conformational Analysis of Derivatives

The three-dimensional structure, or conformation, of this compound derivatives is crucial in determining their biological activity and physical properties. Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

The conformation of these derivatives is influenced by a variety of factors, including steric hindrance between substituents and intramolecular interactions such as hydrogen bonding. In related systems, the conformation of the molecule can significantly impact its photophysical properties. For example, the planarity of the porphyrin core in polymorphic forms of Ni(II)-porphyrin affects their solid-state properties. acs.org Similarly, the propeller-like conformation of some dicationic AIEgens in the solution state can lead to non-radiative decay pathways. acs.orgacs.org

Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental techniques like NMR spectroscopy to perform detailed conformational studies. nih.gov These studies help in understanding the relative stability of different conformers and can be used to rationalize the outcomes of chemical reactions. For instance, in the synthesis of phenanthr[9,10-e] rsc.orgCurrent time information in Bangalore, IN.oxazines, DFT modeling helped in determining the relative stability of ortho-quinone methide intermediates and assigning the regioselectivity of the reactions. nih.gov The conformation of the molecule can also affect its crystal packing, which is influenced by various intermolecular interactions. acs.orgacs.org

Advanced Applications of 2 Chloro Phenyl Methyl Pyridine in Chemical Sciences

Materials Science Research

In the realm of materials science, 2-(chloro(phenyl)methyl)pyridine and its derivatives serve as crucial starting materials for creating macromolecules and functional organic materials with tailored properties.

Precursors for Polymer Synthesis and Advanced Materials

The reactivity of the benzylic chloride in this compound allows it to be a key intermediate in the synthesis of various polymers. Pyridine-containing polymers are of significant interest due to the pyridine (B92270) moiety's ability to enhance thermal stability, solubility, and provide sites for metal coordination or quaternization, leading to functional materials. nih.gov

One major application is in the creation of graft copolymers. For instance, polymers with existing backbones can be functionalized by grafting pyridine-containing side chains, a process where this compound can act as the grafting agent. nih.gov Another approach involves using pyridine derivatives in solid-phase synthesis to create libraries of new compounds. For example, a 2-chloro-5-bromopyridine scaffold has been immobilized on a polystyrene support, demonstrating how a reactive chloro-pyridine structure can be used to build more complex molecules on a solid support. acs.org

Furthermore, metal complexes incorporating pyridine ligands, which can be derived from precursors like this compound, are utilized as catalysts in polymerization reactions. Titanium-pyridine complexes, for example, have been shown to catalyze the polymerization of olefins and alkynes. alfachemic.com

Table 1: Examples of Polymer Systems Derived from Pyridine Precursors

| Polymer Type | Synthetic Strategy | Precursor/Moiety | Key Properties/Applications | Reference |

| Graft Copolymers | Hantzsch reaction on a polymer backbone | Substituted 2-aminopyridine | Enhanced fluorescence, thermal stability, and antimicrobial activity | nih.gov |

| Solid-Phase Synthesis | Immobilization on polystyrene | 2-Chloro-5-bromopyridine | Access to pyridine-based libraries for synthons and chromophores | acs.org |

| Olefin Polymerization | Ziegler-Natta catalysis | Titanium-pyridine complex | Catalysis of polymerization | alfachemic.com |

Development of Organic Semiconductors and Photovoltaic Materials

The 2-phenylpyridine (B120327) structural motif, which can be accessed from precursors like this compound, is fundamental to the development of organic electronics, particularly in organic light-emitting diodes (OLEDs). wikipedia.org Metal complexes featuring cyclometalated 2-phenylpyridine ligands are highly fluorescent and are among the most successful phosphorescent emitters in OLEDs. wikipedia.org

The reaction of 2-phenylpyridine with transition metals like iridium or platinum leads to the formation of stable complexes that exhibit intense and tunable luminescence. wikipedia.orgrsc.org For example, tris(2-phenylpyridine)iridium(III) is a well-known green phosphorescent emitter used in OLED displays. wikipedia.org The chloro-substituent on the methyl bridge of this compound provides a reactive handle for further functionalization, allowing for the fine-tuning of the electronic properties of the resulting ligands and their metal complexes. This tuning is critical for achieving different emission colors and improving device efficiency and stability. wikipedia.org

Recent research has also explored the use of pyridine-containing structures in other advanced electronic applications. Pyridine and dibenzothiophene (B1670422) sulfone, both electron-deficient groups, have been incorporated into organic semiconductor materials to enhance their electron transport performance. nih.gov Additionally, novel radical-based emitters incorporating complex heterocyclic structures have been developed for efficient pure near-infrared (NIR) OLEDs, a challenging area of research due to the energy-gap law which often leads to low luminescence efficiency. rsc.org

Table 2: Research Findings on 2-Phenylpyridine Derivatives in OLEDs

| Complex/Material Type | Metal Center | Emission Color | Key Finding | Reference |

| Tris(2-phenylpyridine)iridium | Iridium(III) | Green | Highly efficient phosphorescent emitter for OLEDs. | wikipedia.org |

| Platinum(II) diimine complexes | Platinum(II) | Varies | Fluorination of the phenylpyridine ligand significantly modifies emission properties. | wikipedia.orgrsc.org |

| Pyridine-dibenzothiophene sulfone | Metal-free | N/A | Introduction of pyridine improves electron transport in organic semiconductors. | nih.gov |

| Tris(2,4,6-trichlorophenyl)methyl radical derivatives | Metal-free | Near-Infrared (NIR) | Achieved high external quantum efficiency (EQE) for NIR emission beyond 800 nm. | rsc.org |

Coordination Chemistry and Ligand Design

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an excellent Lewis base for coordinating with metal ions. This property is extensively exploited in the field of coordination chemistry.

Pyridine-Based Ligands for Metal Complexes

Pyridine and its derivatives are ubiquitous ligands in coordination chemistry, forming stable complexes with a vast majority of transition metals. alfachemic.comsurrey.ac.uk The compound this compound can be readily transformed into a variety of mono- and multidentate ligands. The phenyl group at the 2-position, combined with the pyridine nitrogen, sets the stage for the formation of a five-membered chelate ring upon cyclometalation, a process that enhances complex stability. wikipedia.orgresearchgate.net

The reaction of 2-phenylpyridine with iridium(III) chloride, for instance, yields a chloride-bridged dimer, which is a common precursor for synthesizing other luminescent iridium complexes. wikipedia.org Similarly, palladium(II) complexes with various functionalized pyridine ligands have been synthesized and characterized, showing that the electronic properties of the ligands significantly influence the physicochemical properties and catalytic activity of the resulting complexes. acs.org These complexes have demonstrated utility as precatalysts in important cross-coupling reactions like the Suzuki–Miyaura and Heck reactions. acs.org

Table 3: Examples of Metal Complexes with Pyridine-Based Ligands

| Metal | Ligand Type | Complex Formula Example | Application/Significance | Reference |

| Iridium(III) | Cyclometalated 2-phenylpyridine | [IrCl(ppy)₂]₂ (ppy = 2-phenylpyridinate) | Precursor for phosphorescent OLED emitters | wikipedia.org |

| Palladium(II) | Functionalized Pyridines | [PdL₂Cl₂] (L = substituted pyridine) | Precatalysts for cross-coupling reactions | acs.org |

| Platinum(II) | Photochemically induced cyclometalation | cis-[Pt(ppy)₂] | Synthesis of luminescent materials | nih.gov |

| Titanium(IV) | Pyridine | [Ti(py)ₓClᵧ] | Polymerization catalyst | alfachemic.com |

Chelation and Complexation Studies

The 2-(phenyl)pyridine framework is a classic bidentate chelating ligand, binding to a metal center through the pyridine nitrogen and a carbon atom of the phenyl ring via cyclometalation. wikipedia.org This chelation forms a highly stable five-membered ring, a phenomenon known as the chelate effect. The stability and properties of these chelates can be controlled by modifying the ligand structure. uoa.gr

Studies on ligands such as 2-[(4-phenyl-1,2,3-triazole) methyl] pyridine (PTMP) show that it coordinates to transition metals like Co(II), Ni(II), and Zn(II) via the pyridine nitrogen and a nitrogen from the triazole ring, forming a six-membered chelating ring. researchgate.net The geometry of the resulting complexes varies with the metal ion, adopting distorted octahedral or tetrahedral shapes. researchgate.net The design of such polydentate ligands is a key strategy in controlling the architecture and function of coordination compounds. uoa.grmdpi.com The effect of metal ion chelation has also been studied concerning the acidity of the ligand itself, demonstrating the intricate interplay between the ligand and metal center. acs.org

Advanced Analytical Chemistry Applications

While not a common analytical reagent itself, the structural motifs present in this compound are relevant to advanced analytical chemistry applications, particularly in separation science and the development of chemical sensors.

The determination of pyridine and its derivatives is important in various fields, and several analytical methods have been developed for this purpose. High-performance liquid chromatography (HPLC) is a widely used technique, with methods developed to achieve good peak shape and resolution for hydrophilic pyridine compounds, often using core-shell mixed-mode columns that are compatible with mass spectrometry. helixchrom.comresearchgate.net Gas chromatography (GC), often coupled with mass spectrometry (MS) or flame ionization detection (FID), is another standard method for analyzing pyridine in biological and environmental samples. cdc.govnih.gov

More advanced applications include the use of pyridine derivatives in fluorescent sensors for detecting metal ions. mdpi.com The principle often relies on chelation-enhanced fluorescence (CHEF), where the binding of a specific metal ion to a pyridine-containing ligand modulates the fluorescence output of an attached fluorophore. uoa.grmdpi.com Pyridine derivatives have been incorporated into sensors for the rapid identification of toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com

Furthermore, electrochemical methods are emerging for both the synthesis and analysis of pyridine-containing structures. Electrochemical sensors based on molecularly imprinted polymers have been developed for the selective determination of specific molecules. capes.gov.br Additionally, novel electrochemical methods have been demonstrated for synthetic transformations, such as the single-carbon insertion into pyrrole (B145914) derivatives to create polysubstituted pyridines, a process monitored by in-situ spectroscopy and theoretical calculations. acs.org

Table 4: Analytical Methods for Pyridine Derivatives

| Analytical Technique | Method Details | Application | Detection Limit/Performance | Reference |

| HPLC | Core-shell mixed-mode column; isocratic elution. | Separation of pyridine and aminopyridines. | Elution within 6 minutes; MS compatible. | helixchrom.com |

| Preparative HPLC | Reversed-phase C18 column; gradient elution. | Purification of 2-chloro-5-trichloromethylpyridine. | 99.01% purity; 82.7% recovery. | nih.gov |

| Flow Injection Analysis | Fluorometric detection with H₂O₂ at high temp. | Determination of pyridine and its derivatives. | 250 pg for isonicotinic acid. | nih.gov |

| Gas Chromatography (GC) | Capillary column with FID or MS detection. | Determination of pyridine in biological/environmental samples. | 1 ppb in urine (GC). | cdc.govnih.gov |

| Fluorescent Sensor | Grating sensor based on a pyridine derivative. | Detection of heavy metal ions (Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺). | Produces distinct fluorescent responses for different ions. | mdpi.com |

Development of Research-Oriented Detection Methods